molecular formula C9H9N5O B2704168 N-[4-(1H-tetrazol-1-yl)phenyl]acetamide CAS No. 309742-07-2

N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B2704168
CAS No.: 309742-07-2
M. Wt: 203.205
InChI Key: GYKMWESSHHRRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C9H9N5O It features a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom, attached to a phenyl ring that is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetamide moiety. One common method involves the reaction of 4-aminobenzonitrile with sodium azide in the presence of a suitable catalyst, such as zinc chloride, to form the tetrazole ring. This intermediate is then reacted with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole ring and the phenylacetamide moiety.

    Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form new heterocyclic compounds.

Common Reagents and Conditions

    Sodium Azide: Used in the formation of the tetrazole ring.

    Zinc Chloride: Acts as a catalyst in the synthesis.

    Acetic Anhydride: Used to introduce the acetamide group.

Major Products

The major products formed from these reactions include various substituted tetrazoles and acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-Mercapto-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
  • N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide

Uniqueness

N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its ability to interact with biological targets, making it a valuable scaffold in drug design. Additionally, its stability and reactivity make it suitable for various industrial applications .

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-7(15)11-8-2-4-9(5-3-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKMWESSHHRRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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